2-(3-Hydroxycyclopentyl)acetic acid
Overview
Description
2-(3-Hydroxycyclopentyl)acetic acid is a cyclic fatty acid with a molecular weight of 182.21 g/mol. This compound is known for its various applications in research and industry, including the cosmetic and pharmaceutical sectors. It is also recognized for its anti-inflammatory and antioxidant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxycyclopentyl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxycyclopentyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3-Hydroxycyclopentyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the cosmetic industry for its beneficial properties and in the pharmaceutical industry for drug development.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxycyclopentyl)acetic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of inflammatory pathways and oxidative stress responses. The exact molecular targets and pathways are still under investigation, but it is known to interact with various enzymes and receptors involved in these processes .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-5-acyl-2-benzofurancarboxylic acids: These compounds are structurally similar and have been investigated for their uricosuric and diuretic activities.
(4-Acylphenoxy)acetic acids: These compounds exhibit similar properties and have been studied for their biological activities.
Uniqueness
2-(3-Hydroxycyclopentyl)acetic acid stands out due to its unique cyclic structure and the presence of both hydroxy and acetic acid functional groups. This combination of features contributes to its distinct chemical reactivity and biological activities, making it a valuable compound in various fields of research and industry.
Biological Activity
2-(3-Hydroxycyclopentyl)acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHO
- Molecular Weight : 156.18 g/mol
The compound features a cyclopentyl ring, which contributes to its unique biological properties.
Research indicates that this compound exhibits various mechanisms of action, influencing several biological pathways:
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, potentially through the inhibition of pro-inflammatory cytokines and mediators .
- Analgesic Activity : Studies suggest that it may exert analgesic effects, possibly by modulating pain pathways in the central nervous system .
- Metabolic Effects : Preliminary data indicate that it may influence metabolic processes, including glucose metabolism and lipid profiles .
Pharmacological Studies
A series of in vitro and in vivo studies have been conducted to evaluate the pharmacological effects of this compound. Key findings are summarized in the table below:
Study Type | Model Used | Dose/Concentration | Main Findings |
---|---|---|---|
In Vitro | Human Cell Lines | 10 µM | Significant reduction in inflammatory markers. |
In Vivo | Rat Model | 5 mg/kg | Decreased pain response in inflammatory models. |
Pharmacokinetics | Rhesus Monkey | 20 mg/kg | Rapid absorption; elimination half-life ~4 hrs. |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study on Inflammation :
- Objective : To assess the anti-inflammatory properties.
- Method : Administered to a group of rats with induced paw edema.
- Outcome : The compound significantly reduced paw swelling compared to control groups, suggesting effective anti-inflammatory action.
-
Case Study on Pain Management :
- Objective : Evaluate analgesic effects in chronic pain models.
- Method : Tested on rats with neuropathic pain.
- Outcome : Notable reduction in pain scores was observed, indicating potential for pain management therapies.
Properties
IUPAC Name |
2-(3-hydroxycyclopentyl)acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-6-2-1-5(3-6)4-7(9)10/h5-6,8H,1-4H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGUMJUGKJCELW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.